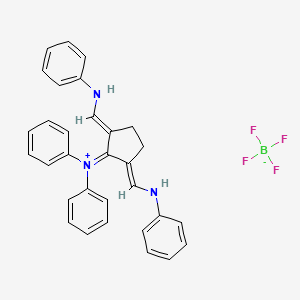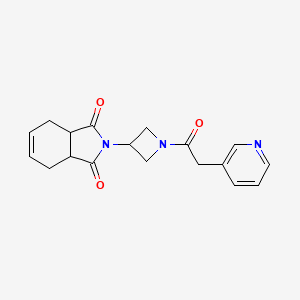
2-(1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a double bond . It also has an azetidine ring, which is a four-membered ring with one nitrogen . Additionally, it has a tetrahydroisoindole dione group, which is a bicyclic structure with two carbonyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a pyridine ring could make it somewhat basic , and the presence of multiple rings could affect its solubility and stability .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
- The synthesis of angular and linear isoindole diones through reactions involving secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides has been explored. Such methodologies could be relevant for synthesizing complex isoindole derivatives, highlighting the versatility of pyridine and isoindole scaffolds in heterocyclic chemistry (Vasilin et al., 2015).
- Research on the synthesis of 2H-isoindole-4,7-diones from α-amino acids and carbonyl compounds through the generation of azomethine ylides offers insights into the construction of isoindole frameworks, which could be applicable to the synthesis of the compound (Schubert-Zsilavecz et al., 1991).
Applications in Material Science and Sensing
- Pyrimidine-phthalimide derivatives have been synthesized and characterized for their photophysical properties and potential pH-sensing applications. This research demonstrates the functional versatility of pyrimidine and isoindole derivatives in developing materials with specific optical properties (Yan et al., 2017).
Pharmacological Applications
- The biotransformation of β-secretase inhibitors, including structural modifications and ring contractions of pyrimidine rings in aminoisoindoles, has been studied. This highlights the potential of isoindole derivatives in drug development, particularly in the context of neurodegenerative diseases (Lindgren et al., 2013).
Antimicrobial and Antitubercular Studies
- The synthesis and antimicrobial screening of novel azaimidoxy compounds, including isoindole-1,3-(2H)-dione derivatives, have been investigated for their potential as chemotherapeutic agents. Such studies indicate the bioactive potential of isoindole derivatives in medical applications (Jain et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(8-12-4-3-7-19-9-12)20-10-13(11-20)21-17(23)14-5-1-2-6-15(14)18(21)24/h1-4,7,9,13-15H,5-6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTJLLBSDBMZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2926071.png)
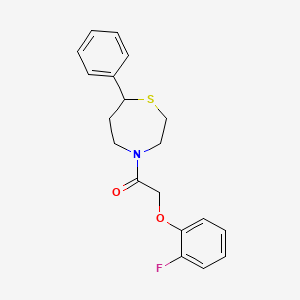
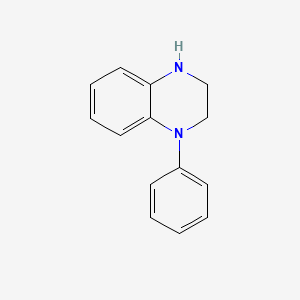
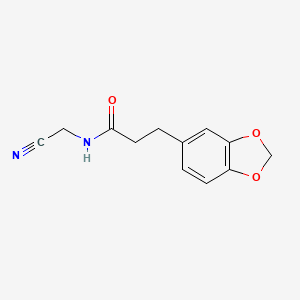
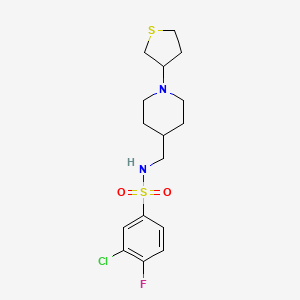
![4-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2926081.png)
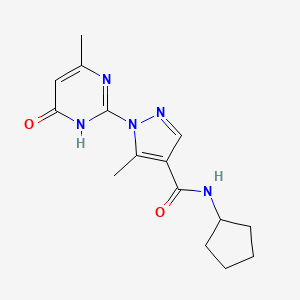

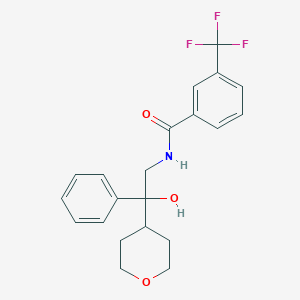
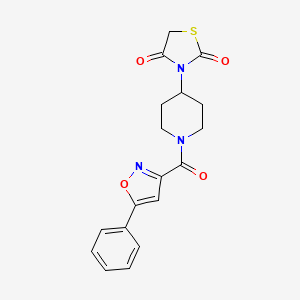
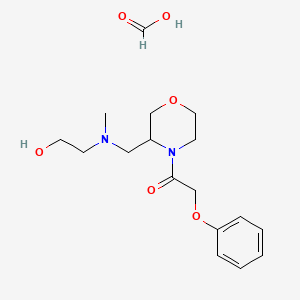
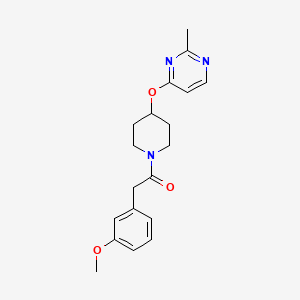
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2926092.png)
